molecular formula C22H20Cl2N7O B15133832 CID 156588659

CID 156588659

Cat. No.: B15133832
M. Wt: 469.3 g/mol
InChI Key: JQNPUBHQWBUABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 156588659 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. Based on the evidence, comparisons with similar compounds can be inferred through methodologies commonly used in cheminformatics, such as mass spectrometry (MS), collision cross-section (CCS) analysis, and structural overlays .

Properties

Molecular Formula

C22H20Cl2N7O

Molecular Weight

469.3 g/mol

InChI

InChI=1S/C22H19ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,24H,1,4,11,14H2;1H

InChI Key

JQNPUBHQWBUABK-UHFFFAOYSA-N

Canonical SMILES

C1C[C](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound involves specific synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. The reaction mixture is then quenched with an aqueous solution to obtain an intermediate product . This intermediate can be further processed to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments is crucial in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

The absence of direct data for CID 156588659 necessitates a comparative approach using structurally analogous compounds from the evidence. Below is a detailed analysis of compounds with shared functional groups, molecular frameworks, or applications, as referenced in the provided sources.

Structural and Functional Group Analogues

highlights compounds like taurocholic acid (CID 6675) and 3-O-caffeoyl betulin (CID 10153267), which are studied for their steroid-like backbones and sulfated/branched substituents.

Table 1: Physicochemical Properties of Selected Analogues
Compound Name PubChem CID Molecular Formula Molecular Weight Solubility (mg/mL) Log S (ESOL) Key Functional Groups
Taurocholic acid 6675 C₂₆H₄₅NO₆S 515.70 0.687 -2.47 Sulfonic acid, hydroxyl
3-O-Caffeoyl betulin 10153267 C₃₉H₅₄O₄ 586.85 N/A -2.63 Caffeoyl ester, triterpene
Irbesartan 3749 C₂₅H₂₈N₆O 428.53 0.547 -1.83 Tetrazole, biphenyl
Benzalkonium chloride 15865 C₂₂H₄₀ClN 354.02 2.74 -1.71 Quaternary ammonium, alkyl

Data sourced from , and 14.

Pharmacological and Metabolic Profiles

and emphasize the importance of pharmacokinetic parameters such as bioavailability , CYP enzyme inhibition , and GI absorption in drug development. For example:

  • Benzalkonium chloride (CID 15865) : Low bioavailability (0.55 score) and skin permeability (Log Kp = -6.61 cm/s) due to its charged quaternary ammonium group .

If this compound shares structural features with these compounds, its metabolic stability and drug-likeness could be predicted using tools like SwissADME or ADMETlab , as referenced in and .

Analytical Techniques for Comparison

  • Mass Spectrometry: and describe LC-ESI-MS and spectroscopy for differentiating isomers (e.g., ginsenosides) based on fragmentation patterns. Similar workflows could resolve structural ambiguities in this compound .
  • Collision Cross-Section (CCS) : Used in to compare ionic mobility, a critical parameter for distinguishing compounds with similar masses but divergent 3D conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.